molecular formula C22H27Cl2N5O3 B6100812 N-[2-(dimethylamino)quinolin-4-yl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide;dihydrochloride

N-[2-(dimethylamino)quinolin-4-yl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide;dihydrochloride

Cat. No.: B6100812
M. Wt: 480.4 g/mol
InChI Key: KJZJHLRFRYQMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)quinolin-4-yl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide;dihydrochloride is a complex organic compound that features a quinoline core, a piperazine ring, and a furan moiety

Properties

IUPAC Name

N-[2-(dimethylamino)quinolin-4-yl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3.2ClH/c1-25(2)20-14-18(16-6-3-4-7-17(16)23-20)24-21(28)15-26-9-11-27(12-10-26)22(29)19-8-5-13-30-19;;/h3-8,13-14H,9-12,15H2,1-2H3,(H,23,24,28);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZJHLRFRYQMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2C(=C1)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)quinolin-4-yl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction with a suitable leaving group.

    Incorporation of the Furan Moiety: The furan moiety can be introduced via acylation reactions using furan-2-carbonyl chloride.

    Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)quinolin-4-yl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro groups on the quinoline core can be reduced to amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

    Acylation: The piperazine ring can undergo acylation reactions to form amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).

    Acylation: Acyl chlorides or anhydrides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

    Acylation: Amide derivatives.

Scientific Research Applications

N-[2-(dimethylamino)quinolin-4-yl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Pharmacology: It can be studied for its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)quinolin-4-yl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The furan moiety can form covalent bonds with nucleophiles, leading to the inhibition of specific proteins.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(dimethylamino)quinolin-4-yl]-2-[4-(benzoyl)piperazin-1-yl]acetamide
  • **N-[2-(dimethylamino)quinolin-4-yl]-2-[4-(thiophen-2-carbonyl)piperazin-1-yl]acetamide
  • **N-[2-(dimethylamino)quinolin-4-yl]-2-[4-(pyridin-2-carbonyl)piperazin-1-yl]acetamide

Uniqueness

N-[2-(dimethylamino)quinolin-4-yl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is unique due to the presence of the furan moiety, which imparts specific electronic and steric properties to the compound. This can lead to unique interactions with biological targets and distinct pharmacological activities compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.